molecular formula C11H20O3Si B14537617 Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate CAS No. 62269-47-0

Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate

Cat. No.: B14537617
CAS No.: 62269-47-0
M. Wt: 228.36 g/mol
InChI Key: YICTZQVKGDOBNS-UHFFFAOYSA-N
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Description

Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with a trimethylsilyloxy group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexene derivatives with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then esterified to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Properties

CAS No.

62269-47-0

Molecular Formula

C11H20O3Si

Molecular Weight

228.36 g/mol

IUPAC Name

methyl 2-trimethylsilyloxycyclohexene-1-carboxylate

InChI

InChI=1S/C11H20O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H2,1-4H3

InChI Key

YICTZQVKGDOBNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCCC1)O[Si](C)(C)C

Origin of Product

United States

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